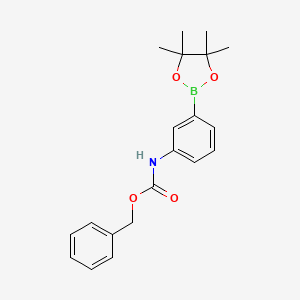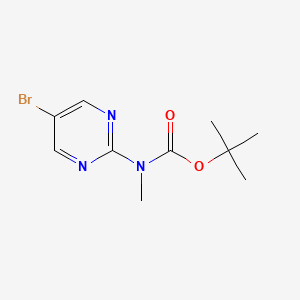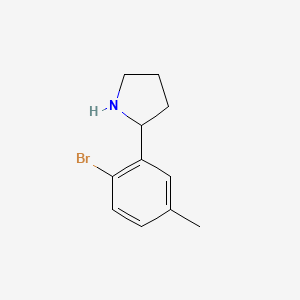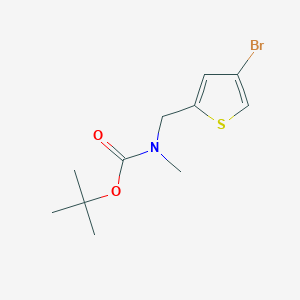
2,2-Dimethoxycyclobutane-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethoxycyclobutane-1-sulfonyl fluoride is a chemical compound with the molecular formula C6H11FO4S. It is characterized by the presence of a cyclobutane ring substituted with two methoxy groups and a sulfonyl fluoride group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethoxycyclobutane-1-sulfonyl fluoride can be achieved through several methods. One common approach involves the reaction of cyclobutane derivatives with sulfonyl fluoride reagents under controlled conditions. For instance, a typical synthetic route might involve the reaction of 2,2-dimethoxycyclobutane with sulfuryl fluoride in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethoxycyclobutane-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles such as amines, phenoxides, and enolates, leading to the formation of sulfonamides, aryl sulfonates, and alkenyl sulfonates.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents are required to achieve these transformations.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include sulfuryl fluoride, amines, phenoxides, and enolates. Reaction conditions typically involve controlled temperatures and the use of catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from the reactions of this compound include sulfonamides, aryl sulfonates, and alkenyl sulfonates. These products are valuable intermediates in various chemical syntheses .
Scientific Research Applications
2,2-Dimethoxycyclobutane-1-sulfonyl fluoride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,2-Dimethoxycyclobutane-1-sulfonyl fluoride involves its reactivity with nucleophiles. The sulfonyl fluoride group is highly electrophilic, allowing it to form covalent bonds with nucleophilic sites on proteins and other molecules. This reactivity is exploited in various applications, including enzyme inhibition and protein modification .
Comparison with Similar Compounds
Similar Compounds
Perfluorobutanesulfonyl fluoride: Similar in structure but with a perfluorinated alkyl chain.
2,5-Difluorobenzenesulfonyl fluoride: Contains a benzene ring with fluorine substitutions.
Uniqueness
2,2-Dimethoxycyclobutane-1-sulfonyl fluoride is unique due to its cyclobutane ring structure and the presence of methoxy groups. This combination of features imparts distinct reactivity and properties compared to other sulfonyl fluorides .
Properties
Molecular Formula |
C6H11FO4S |
|---|---|
Molecular Weight |
198.21 g/mol |
IUPAC Name |
2,2-dimethoxycyclobutane-1-sulfonyl fluoride |
InChI |
InChI=1S/C6H11FO4S/c1-10-6(11-2)4-3-5(6)12(7,8)9/h5H,3-4H2,1-2H3 |
InChI Key |
DWIWIBFYLZDSCZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1(CCC1S(=O)(=O)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![6-[4-(Propan-2-yloxy)phenyl]hexanoic acid](/img/structure/B15304379.png)


![tert-Butyl 8-nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate](/img/structure/B15304399.png)
